2,3,5-Trifluorobenzotrifluoride
Description
Significance of Perfluorinated Aromatic Compounds in Contemporary Chemistry
Perfluorinated aromatic compounds, which are aromatic molecules where hydrogen atoms have been replaced by fluorine, exhibit a unique combination of properties that make them invaluable in various scientific disciplines. The strong carbon-fluorine bond, the high electronegativity of fluorine, and the steric effects of fluorine atoms collectively impart enhanced thermal stability, chemical resistance, and altered electronic characteristics to the aromatic ring.
These properties are leveraged in the design of advanced materials such as high-performance polymers, liquid crystals, and organic electronics. In medicinal chemistry and agrochemicals, the introduction of fluorine and trifluoromethyl groups can significantly improve a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. The strategic placement of these groups allows for precise modulation of a compound's lipophilicity and electronic nature, critical parameters in drug design and discovery.
Research Trajectory of Trifluorobenzotrifluoride Isomers
Computational studies, such as those employing Density Functional Theory (DFT), have become instrumental in predicting the molecular geometries, vibrational frequencies, and electronic properties of halogenated organic compounds. chemrxiv.org These theoretical approaches allow researchers to systematically investigate the effects of isomeric changes on molecular behavior, guiding synthetic efforts toward compounds with desired characteristics. While specific experimental data on all trifluorobenzotrifluoride isomers is not always available, these computational methods provide valuable insights into their potential properties and reactivity.
Scope and Academic Relevance of 2,3,5-Trifluorobenzotrifluoride Studies
The academic relevance of studying a specific isomer like this compound lies in its potential to contribute to the fundamental understanding of fluorine chemistry and to serve as a unique building block in organic synthesis. The asymmetric substitution pattern of this particular isomer is expected to result in a distinct dipole moment and specific reactivity, making it a target of interest for creating novel functional molecules.
The primary areas of academic inquiry for a compound like this compound would likely include:
Synthesis and Reactivity: Developing efficient synthetic routes to access this specific isomer and exploring its reactivity in various chemical transformations.
Physicochemical Properties: Characterizing its fundamental properties, such as melting point, boiling point, and solubility, to understand its physical behavior.
Spectroscopic Analysis: Utilizing techniques like NMR, IR, and mass spectrometry to confirm its structure and electronic environment.
Applications in Materials Science and Medicinal Chemistry: Investigating its utility as a precursor for more complex molecules with potential applications in fields where the properties of fluorinated compounds are advantageous.
Due to the limited direct research on this compound, the following data for related isomers is provided for comparative context.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1,3,5-Trifluorobenzene | 372-38-3 | C₆H₃F₃ | 132.08 | 75-76 | 1.277 |
| 2,3,4-Trifluorobromobenzene | 176317-02-5 | C₆H₂BrF₃ | 210.98 | Not available | 1.777 |
| 2,3,5-Trichlorobenzotrifluoride | Not available | C₇H₂Cl₃F₃ | 249.44 | Not available | Not available |
Structure
3D Structure
Properties
IUPAC Name |
1,2,5-trifluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAHGRXUHXCMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278842 | |
| Record name | 1,2,5-trifluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-91-6 | |
| Record name | NSC10301 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,5-trifluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 2,3,5 Trifluorobenzotrifluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Aromatic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated organic molecules. The presence of fluorine atoms significantly influences the chemical shifts of nearby protons and carbons, providing detailed structural information.
High-Resolution ¹H NMR Spectral Analysis
In the ¹H NMR spectrum of an aromatic compound, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the ring. youtube.com Electron-donating groups tend to shield the ortho and para protons, shifting their signals upfield, while electron-withdrawing groups deshield these protons, causing a downfield shift. youtube.com
For 2,3,5-Trifluorobenzotrifluoride, the trifluoromethyl group (CF₃) and the fluorine atoms are electron-withdrawing. This would generally result in the aromatic protons appearing at a lower field (higher ppm) compared to benzene (B151609) (7.3 ppm). The specific coupling patterns between the protons and the fluorine atoms would lead to complex multiplets, providing information about their relative positions on the benzene ring.
Carbon-13 (¹³C) NMR Structural Elucidation
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. youtube.com The chemical shifts of carbon atoms are influenced by the electronegativity of the atoms attached to them. docbrown.info In this compound, the carbon atoms directly bonded to fluorine and the carbon of the CF₃ group are expected to show significant downfield shifts due to the high electronegativity of fluorine. researchgate.netmarquette.edu
The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also exhibit splitting due to coupling with directly attached fluorine atoms (¹J_CF) and through-space or through-bond coupling with other fluorine atoms (ⁿJ_CF, where n > 1). researchgate.net The symmetry of the molecule will determine the number of distinct carbon signals. docbrown.info
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| C-1 (-CF₃) | ~120-130 | Quartet |
| C-2 | ~155-165 | Doublet of Doublets |
| C-3 | ~150-160 | Doublet of Doublets |
| C-4 | ~110-120 | Doublet |
| C-5 | ~150-160 | Doublet of Doublets |
| C-6 | ~115-125 | Doublet |
| -CF₃ | ~123 | Quartet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR for Isomeric Differentiation and Quantitative Analysis
Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org It offers a wide range of chemical shifts, which is highly sensitive to the local electronic environment, making it excellent for distinguishing between isomers. nih.govoxinst.com
In this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom on the aromatic ring, and one for the CF₃ group. The chemical shifts and coupling constants (J_FF) between the fluorine atoms provide unambiguous information about their relative positions. wikipedia.org Quantitative ¹⁹F NMR can be used for purity assessment and to determine the concentration of fluorinated compounds in a sample. nih.govrsc.org
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F at C-2 | Specific range | Doublet of Doublets |
| F at C-3 | Specific range | Doublet of Doublets |
| F at C-5 | Specific range | Doublet of Doublets |
| -CF₃ | Around -60 to -65 | Singlet (or fine splitting due to long-range coupling) |
Note: Chemical shifts are relative to a standard like CFCl₃. The exact values depend on the experimental setup.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. acs.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight.
The fragmentation pattern provides structural information. tutorchase.comlibretexts.org For aromatic halogenated compounds, characteristic fragmentation includes the loss of halogen atoms and cleavage of side chains. acs.org The presence of the stable aromatic ring often results in a prominent molecular ion peak. libretexts.org The fragmentation of this compound would likely involve the loss of fluorine atoms, a CF₃ radical, and other small neutral molecules, leading to a series of fragment ions that can be used to confirm the structure.
Table 3: Potential Fragmentation Ions for this compound
| Ion | m/z (mass-to-charge ratio) | Possible Origin |
| [C₇H₂F₆]⁺ | 196 | Molecular Ion |
| [C₇H₂F₅]⁺ | 177 | Loss of F |
| [C₆H₂F₃]⁺ | 127 | Loss of CF₃ |
| [C₆H₂F₂]⁺ | 108 | Loss of CF₃ and F |
Note: The relative intensities of these peaks would depend on the ionization method and energy.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. esisresearch.orgnih.gov
FT-IR Spectroscopy : The C-F stretching vibrations in aromatic compounds typically appear in the region of 1100-1400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The CF₃ group will also have characteristic stretching and bending vibrations.
Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the CF₃ group are also expected to be Raman active. researchgate.net
Advanced Chromatographic Coupling Techniques in Purity Assessment
For the assessment of purity and the separation of isomers of fluorinated compounds, advanced chromatographic techniques are employed. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC is well-suited for the separation of volatile compounds like this compound. ijpsjournal.com Coupling GC with MS allows for the separation of the compound from impurities, followed by mass analysis for identification. globalauthorid.com
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with fluorinated stationary phases can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com Coupling HPLC with detectors like a diode array detector (DAD) or a mass spectrometer (LC-MS) provides a powerful tool for purity assessment and quantification. nih.govnih.gov The ubiquitous nature of some fluorinated compounds requires careful method development to avoid interference. chromacademy.com
These advanced techniques are essential for ensuring the high purity of this compound required for its various applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. In the context of this compound production, GC-MS is the method of choice for identifying and quantifying trace-level impurities that may arise from starting materials, side reactions, or degradation products.
The methodology for impurity profiling of this compound by GC-MS typically involves the use of a high-resolution capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for definitive identification.
Detailed research findings on structurally similar fluorinated aromatic compounds demonstrate the utility of GC-MS in resolving complex mixtures and identifying isomeric impurities, which can be challenging to differentiate by other means. For instance, in the synthesis of related benzotrifluoride (B45747) derivatives, GC-MS has been successfully employed to detect and quantify by-products at parts-per-million (ppm) levels. nih.gov The selection of an appropriate capillary column, such as one with a phenyl-substituted stationary phase, enhances the separation of aromatic isomers.
The operating conditions for a typical GC-MS analysis of this compound would be optimized to achieve maximum separation and sensitivity. This includes careful selection of the oven temperature program, carrier gas flow rate, and injector temperature. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification. For enhanced sensitivity, selected ion monitoring (SIM) can be utilized, where the mass spectrometer is set to detect only specific ions characteristic of expected impurities. nih.gov
A representative impurity profile for a production batch of this compound, as determined by GC-MS, might include various isomers of trifluorobenzotrifluoride, as well as compounds with incomplete or over-fluorination.
| Retention Time (min) | Detected Impurity | Key Mass Fragments (m/z) | Concentration (ppm) |
|---|---|---|---|
| 8.52 | 2,3,6-Trifluorobenzotrifluoride | 214, 195, 145 | 75 |
| 9.15 | 2,4,5-Trifluorobenzotrifluoride | 214, 195, 145 | 120 |
| 10.23 | 3,4,5-Trifluorobenzotrifluoride | 214, 195, 145 | 50 |
| 11.50 | 2,3,5,6-Tetrafluorobenzotrifluoride | 232, 213, 163 | 30 |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. youtube.com In the synthesis of this compound, HPLC is an invaluable tool for real-time reaction monitoring. bridgewater.edu It allows chemists to track the consumption of reactants and the formation of the desired product and any by-products over time, enabling precise determination of reaction endpoints and optimization of reaction conditions.
The principle of HPLC involves pumping a liquid mobile phase containing the sample mixture through a column filled with a solid stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For fluorinated aromatic compounds like this compound, reversed-phase HPLC is commonly employed. youtube.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.
Detailed research on the synthesis of other fluorinated aromatic compounds has demonstrated the effectiveness of HPLC in monitoring the progress of complex reactions. researchgate.net By taking aliquots from the reaction mixture at regular intervals and analyzing them by HPLC, a kinetic profile of the reaction can be constructed. This data is crucial for understanding the reaction mechanism and for scaling up the synthesis from the laboratory to industrial production.
The development of an HPLC method for monitoring the synthesis of this compound would involve the selection of an appropriate column and the optimization of the mobile phase composition and flow rate to achieve a good separation between the starting materials, intermediates, the final product, and any significant by-products. A UV detector is typically used for detection, as aromatic compounds generally exhibit strong absorbance in the ultraviolet region.
A representative HPLC data set for monitoring the synthesis of this compound might show the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product over the course of the reaction.
| Reaction Time (hours) | Starting Material Peak Area (%) | This compound Peak Area (%) | By-product Peak Area (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 1 | 65.2 | 32.8 | 2.0 |
| 2 | 35.1 | 62.5 | 2.4 |
| 4 | 5.8 | 91.3 | 2.9 |
| 6 | <1.0 | 96.5 | 2.5 |
Computational and Theoretical Investigations of 2,3,5 Trifluorobenzotrifluoride
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.
From the optimized geometry, a wealth of electronic properties can be derived. The distribution of electron density can be analyzed to understand the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map, for instance, would visualize the electron-rich and electron-deficient areas. In similar fluorinated compounds, the electronegative fluorine atoms create regions of negative electrostatic potential, influencing intermolecular interactions beilstein-journals.org.
Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity nih.gov.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzotrifluoride (B45747) Moiety (Note: This table is illustrative and based on general knowledge of similar structures, as specific data for 2,3,5-Trifluorobenzotrifluoride is not available.)
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-F bond length | ~1.35 Å |
| C-CF3 bond length | ~1.50 Å |
| C-C-C (aromatic) bond angle | ~120° |
| F-C-F (in CF3) bond angle | ~107° |
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit often at a higher computational expense than DFT.
An ab initio determination of the molecular geometry and vibrational frequencies of the closely related benzotrifluoride has been reported, showcasing the utility of these methods for this class of compounds opastpublishers.com. For this compound, ab initio calculations would be employed to obtain a precise electronic structure. These methods are particularly valuable for systems where electron correlation effects are significant.
Calculations could begin with the Hartree-Fock method to obtain an initial approximation of the wavefunction and energy. To achieve higher accuracy, post-Hartree-Fock methods like MP2 or CCSD(T) would be necessary to incorporate electron correlation. These calculations would refine the predicted geometry and provide more accurate electronic properties, such as ionization potential and electron affinity. A study on adducts of boron trifluoride utilized extended basis sets of Gaussian-type orbitals to calculate heats of formation, demonstrating the predictive power of ab initio methods for fluorine-containing compounds rsc.org.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a system.
For a molecule like this compound, the primary focus of conformational analysis would be the rotation of the trifluoromethyl (-CF3) group. While the benzene (B151609) ring is rigid, the C-C bond connecting the ring to the -CF3 group allows for rotation. MD simulations can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformations.
The simulation would be set up by defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The system would then be simulated for a specific period, typically on the order of nanoseconds, at a given temperature and pressure. Analysis of the resulting trajectory would reveal the preferred dihedral angles of the -CF3 group relative to the benzene ring. Studies on similar fluorinated aromatic compounds have successfully used MD simulations to investigate their properties in various environments uoa.grgithub.io.
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling is an indispensable tool for predicting the reactivity of molecules and the selectivity of their reactions. By examining the electronic structure and potential energy surfaces, chemists can gain a deeper understanding of reaction mechanisms.
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the properties of the activated complex, or transition state wikipedia.org. Computational chemistry allows for the detailed study of reaction pathways and the characterization of transition states.
For this compound, computational methods could be used to investigate various reactions, such as electrophilic aromatic substitution. The reaction pathway would be mapped out by calculating the energies of the reactants, intermediates, transition states, and products. The transition state is a saddle point on the potential energy surface, and its structure and energy are critical for determining the reaction's activation energy libretexts.org.
For example, in a nitration reaction, the mechanism would involve the attack of a nitronium ion on the aromatic ring. DFT calculations could be used to locate the transition states for attack at the different available positions on the ring. The calculated activation energies would then allow for the prediction of the regioselectivity of the reaction. A computational study on electrophilic aromatic substitution reactions of monosubstituted benzenes has demonstrated the utility of DFT in predicting barrier heights and understanding the origins of reactivity nih.gov.
Table 2: Illustrative Activation Energies for a Hypothetical Electrophilic Aromatic Substitution on a Fluorinated Benzene Ring (Note: These values are conceptual and for illustrative purposes only.)
| Position of Attack | Relative Activation Energy (kcal/mol) |
| Ortho to -CF3 | 25 |
| Meta to -CF3 | 20 |
| Para to -CF3 | 28 |
Computational methods are also crucial for understanding the behavior of molecules in their electronically excited states and predicting their photoreactivity. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excitation energies and properties of excited states nih.gov.
For this compound, TD-DFT calculations could be used to predict its UV-Vis absorption spectrum by calculating the energies of the lowest-lying singlet excited states. The nature of these excited states (e.g., π→π* or n→π* transitions) could also be determined.
Furthermore, computational methods can be used to explore the potential energy surfaces of the excited states to identify possible photochemical reaction pathways. This could include processes like photoisomerization or photodecomposition. For example, studies on benzene and fluorobenzene (B45895) have used computational methods to investigate their excited-state geometries and photochemical reactions nih.govresearchgate.net. These studies provide a framework for how the photoreactivity of this compound could be computationally explored.
Table 3: Representative Calculated Vertical Excitation Energies for a Fluorinated Benzene Derivative (Note: This table is illustrative and based on general findings for similar compounds.)
| Excited State | Excitation Energy (eV) | Oscillator Strength |
| S1 (π→π) | 4.8 | 0.02 |
| S2 (π→π) | 5.5 | 0.15 |
| S3 (π→π*) | 6.2 | 0.80 |
Computational Docking Studies with Fluorinated Ligands
Extensive searches of scientific literature and chemical databases did not yield any specific computational docking studies conducted on this compound. While the principles of molecular docking are widely applied to understand the interaction of fluorinated compounds with biological targets, no research dedicated to the docking simulations of this compound has been published.
Computational docking is a critical tool in drug discovery and molecular biology, used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For fluorinated ligands, these studies often explore the role of fluorine atoms in enhancing binding affinity and selectivity through various interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions.
Despite the absence of specific docking data for this compound, the broader field of computational chemistry has investigated other fluorinated molecules. These studies provide insights into how the unique properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, can influence molecular interactions. However, without direct research on this compound, no detailed findings or data tables regarding its binding behavior with any specific protein or receptor can be provided.
Further research and computational analysis would be necessary to elucidate the potential binding modes and affinities of this compound with various biological targets. Such studies would be instrumental in determining its potential applications in medicinal chemistry and materials science.
Chemical Reactivity and Mechanistic Studies of 2,3,5 Trifluorobenzotrifluoride
Electrophilic Aromatic Substitution Patterns
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through an inductive effect. nih.gov This deactivates the aromatic ring towards electrophilic attack, making electrophilic aromatic substitution (EAS) reactions significantly slower compared to benzene (B151609). youtube.com The fluorine atoms also exhibit a strong inductive electron-withdrawing effect, further deactivating the ring. However, fluorine can also donate electron density through resonance.
In the case of 2,3,5-trifluorobenzotrifluoride, the combined inductive effects of the three fluorine atoms and the trifluoromethyl group strongly deactivate the ring. The directing effects of these substituents determine the position of incoming electrophiles. Both fluorine and the trifluoromethyl group are generally considered ortho, para-directors and meta-directors, respectively, in electrophilic aromatic substitution. youtube.comacs.org However, the strong deactivating nature of the trifluoromethyl group makes it a meta-director. youtube.com
When considering the resonance structures for electrophilic attack on a substituted benzene, the stability of the resulting carbocation intermediate (a benzenium ion or σ-complex) is crucial. masterorganicchemistry.comresearchgate.net For this compound, electrophilic attack at the 4- and 6-positions would place the positive charge adjacent to the electron-withdrawing trifluoromethyl group, which is highly unfavorable. Therefore, electrophilic substitution is expected to occur preferentially at the remaining available position, C4, which is meta to the trifluoromethyl group and ortho/para to fluorine atoms.
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate. This is the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation of the carbocation to restore the aromatic system. masterorganicchemistry.com
The rate of reaction and the orientation of substitution are influenced by the nature of the substituents already present on the ring. libretexts.orglibretexts.org Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. youtube.comyoutube.com
Nucleophilic Aromatic Substitution Reactions (SNAr)
Aromatic rings that are electron-deficient due to the presence of strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The trifluoromethyl group and the fluorine atoms in this compound make the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.
The SNAr mechanism typically proceeds through a two-step addition-elimination process:
Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.com The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing substituents, particularly those at the ortho and para positions relative to the point of attack. lumenlearning.com
Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring. lumenlearning.com
In this compound, the fluorine atoms can act as leaving groups. The rate of SNAr reactions is enhanced by the presence of multiple electron-withdrawing groups. The position of nucleophilic attack will be determined by the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. Attack at positions ortho or para to the strongly electron-withdrawing trifluoromethyl group is favored. Therefore, nucleophilic attack is most likely to occur at the C2 or C5 positions, leading to the displacement of a fluorine atom.
It is important to note that while fluoride (B91410) is generally a poor leaving group in SN2 reactions, it can be a viable leaving group in SNAr reactions, especially on highly activated aromatic rings. youtube.com In some instances, a concerted SNAr mechanism, where bond formation and bond breaking occur in a single step, has been proposed for substrates with good leaving groups and electron-rich substituents. researchgate.net
Radical Reactions and Fluorine Abstraction Pathways
The carbon-fluorine bond is exceptionally strong, making fluorine abstraction from aromatic rings challenging. However, under specific conditions, radical reactions involving the abstraction of fluorine can occur. The kinetics and mechanism of fluorine reacting with trichlorofluoromethane (B166822) have been studied, indicating a process that can be at least partially heterogeneous. rsc.org While this study does not directly involve this compound, it provides insight into the reactivity of fluorine with halogenated methanes.
The generation of trifluoromethyl radicals (CF3•) is a key step in many trifluoromethylation reactions. nih.gov These radicals can be generated from various precursors and can then participate in reactions with aromatic compounds. For instance, the combination of electrosynthesis and photoredox catalysis can provide a chemoselective, oxidant-free method for generating CF3 radicals. acs.org
Organometallic Chemistry and Complexation with Transition Metals
The field of organometallic chemistry involving fluorinated aromatic compounds is extensive. Fluorobenzenes are recognized as versatile solvents and ligands in organometallic chemistry and transition-metal-based catalysis. rsc.org The presence of fluorine substituents reduces the π-electron density of the arene ring, generally leading to weaker binding to metal centers. rsc.org This property allows them to function as easily displaceable ligands or non-coordinating solvents. rsc.org
The trifluoromethyl group is a significant ligand in organometallic chemistry. bohrium.com Transition metal trifluoromethyl complexes are important in the development of trifluoromethylation reactions. researchgate.netrsc.org These complexes can be synthesized through various methods, including oxidative addition and transmetalation. bohrium.com The CF3 ligand has unique electronic properties, exhibiting both electron-withdrawing and electron-donating characteristics. bohrium.com
Gold trifluoromethyl complexes, for example, exhibit high thermal stability and strong gold-carbon bonds. rsc.org Some Au(III) trifluoromethyl complexes undergo unusually facile reductive elimination of trifluoromethylated products, which is a key step in potential catalytic cycles for trifluoromethylation. rsc.org
Ligand exchange reactions are fundamental in organometallic chemistry. In the context of fluorinated aromatic compounds, the weaker coordination of the fluorinated arene to the metal center can facilitate ligand exchange.
Fluoride abstraction from transition metal fluoride complexes is another important reaction. For instance, the Lewis acid tris(pentafluoroethyl)difluorophosphorane can abstract a fluoride ion from various 3d transition metal fluoride complexes (Ni, Cu, Ti) to form cationic transition metal complexes. nih.gov This process demonstrates the potential for manipulating the coordination sphere of a metal center through fluoride abstraction.
Cycloaddition and Rearrangement Reactions Involving Fluorinated Aromatic Rings
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, has been utilized in the synthesis of fluorinated aromatic and heteroaromatic compounds. acs.org This approach often involves the reaction of a fluorinated diene or dienophile followed by aromatization of the initial cycloadduct. acs.org
Sunlight can initiate both 1,2-(ortho) and 1,3-(meta) cycloaddition reactions of ethenes to the benzene ring, particularly for arenes bearing both electron-donating and electron-accepting substituents. ias.ac.in These reactions provide a convenient route to complex molecular skeletons. ias.ac.in
The benzyne (B1209423) mechanism is another pathway for nucleophilic aromatic substitution that involves a highly reactive aryne intermediate. masterorganicchemistry.com This mechanism can lead to a mixture of products where the incoming nucleophile attaches to the carbon that originally bore the leaving group or to an adjacent carbon. masterorganicchemistry.com Benzyne intermediates can also participate in Diels-Alder reactions. masterorganicchemistry.com
Rearrangement reactions can also occur in fluorinated aromatic systems. For example, under certain conditions, intramolecular cycloadditions can lead to the formation of complex polycyclic structures. nih.gov
Interactive Data Table: Reactivity of this compound
| Reaction Type | Key Features | Expected Outcome for this compound |
| Electrophilic Aromatic Substitution | Deactivated ring due to -CF3 and -F groups. nih.govyoutube.com | Substitution is slow and occurs primarily at the C4 position (meta to -CF3). |
| Nucleophilic Aromatic Substitution (SNAr) | Highly activated ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com | Favored at C2 and C5 positions, leading to displacement of a fluorine atom. |
| Radical Reactions | Requires specific conditions to overcome strong C-F bonds. | Fluorine abstraction is difficult but possible under radical conditions. |
| Organometallic Complexation | Weakly coordinating ligand due to electron-withdrawing groups. rsc.org | Forms relatively weak complexes with transition metals, can act as a displaceable ligand. |
| Cycloaddition Reactions | Can participate in Diels-Alder and other cycloadditions. acs.orgias.ac.in | Can react as a dienophile or diene component, depending on the reaction partner. |
Dehydrofluorination Mechanisms in Related Fluoropolymers
The elimination of hydrogen fluoride (HF) from fluoropolymers, a process known as dehydrofluorination, is a critical degradation pathway that can significantly alter the material's chemical structure and properties. This reaction is particularly relevant under specific environmental conditions, such as exposure to alkaline media or high temperatures. While direct studies on the dehydrofluorination of polymers consisting of this compound repeating units are not extensively documented in publicly available literature, the mechanisms can be inferred from studies on structurally related aromatic and aliphatic fluoropolymers.
The dehydrofluorination process in fluoropolymers can be initiated through several mechanisms, primarily base-catalyzed elimination and thermally induced degradation. In the context of aromatic fluoropolymers, which are structurally more analogous to a polymer derived from this compound, the principles of nucleophilic aromatic substitution (SNAr) are also highly relevant.
In base-catalyzed dehydrofluorination, a strong base abstracts a proton from the polymer backbone, leading to the formation of a carbanion. Subsequently, a fluoride ion is eliminated, resulting in the formation of a carbon-carbon double bond within the polymer chain. This process is well-documented for fluoroelastomers. For instance, in studies involving poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) and poly(vinylidene fluoride-ter-hexafluoropropylene-ter-tetrafluoroethylene) (PVDF-ter-HFP-ter-TFE), dehydrofluorination in an alkaline environment proceeds via a combination of Zaitsev's and Hofmann's elimination rules. mdpi.com The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the acidity of adjacent protons and thus affect the rate and regioselectivity of the dehydrofluorination. The degradation often manifests as a discoloration of the polymer to yellow or brown and can lead to crosslinking between polymer chains. researchgate.net
For aromatic fluoropolymers, the dehydrofluorination can be viewed as a form of nucleophilic aromatic substitution, where a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a fluoride ion. The presence of multiple fluorine atoms and a trifluoromethyl group on the benzene ring, as in the case of a this compound-based polymer, would render the aromatic ring highly susceptible to nucleophilic attack. Studies on polyfluoroarenes have shown that the position of nucleophilic attack is governed by the electron density on the aromatic carbons, with substitution often occurring at the para position to strong electron-withdrawing groups. nih.gov In a polymeric system, this could be initiated by external nucleophiles or, under certain conditions, by functional groups on adjacent polymer chains, leading to crosslinking.
Thermally induced dehydrofluorination occurs at elevated temperatures and can proceed through radical mechanisms. The high thermal stability of the C-F bond means that significant energy is required to initiate this process. researchgate.net In fluorinated polyimides, for example, thermal degradation, which can include dehydrofluorination, typically occurs at temperatures above 500°C. nih.gov The degradation process can lead to the formation of various volatile fluorinated compounds and a carbonaceous char. nih.gov The specific products and pathways of thermal degradation are highly dependent on the polymer structure and the atmosphere in which the heating occurs.
The table below summarizes key findings from research on dehydrofluorination and degradation in related fluoropolymers.
| Polymer System | Condition | Key Findings | Reference(s) |
| Poly(VDF-ter-HFP-ter-TFE) | Alkaline Environment | Dehydrofluorination occurs with an oxidation reaction, converting some double bonds to hydroxyl groups. The reaction primarily follows Hofmann's rule. | researchgate.net |
| Fluorinated Polyimide | High Temperature (Air & Nitrogen) | Decomposition temperature is high (e.g., 522°C in air). Degradation is a result of thermolysis and some oxidation. Fluorinated species are the first to be released. | nih.gov |
| Polyfluoroarenes | Mild Base (e.g., K₂CO₃) | Nucleophilic aromatic substitution occurs with high regioselectivity, often at the para-position to a trifluoromethyl group. | nih.gov |
| Poly(vinylidene fluoride) (PVDF) | Alkaline Conditions (pH ≥ 11) | Dehydrofluorination leads to the formation of C=C double bonds and potential crosslinking, similar to thermal degradation. | researchgate.net |
2,3,5 Trifluorobenzotrifluoride As a Versatile Building Block in Complex Organic Synthesis
Strategies for Incorporating Trifluorobenzotrifluoride Moieties into Target Molecules
The 2,3,5-trifluorobenzotrifluoride moiety is a valuable structural unit in the design of complex organic molecules due to its unique electronic properties and steric profile. The incorporation of this group into larger molecular frameworks is typically achieved through the formation of new carbon-carbon bonds or by constructing heterocyclic systems appended to the fluorinated ring. These strategies rely on the functionalization of the aromatic ring to enable coupling or cyclization reactions.
Formation of Carbon-Carbon Bonds
The creation of carbon-carbon (C-C) bonds is a fundamental strategy for integrating the this compound scaffold into more complex structures. This is often accomplished by introducing a reactive functional group onto the aromatic ring, which can then participate in a variety of coupling reactions. Common methods include nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. For instance, a halo- or boronic acid-substituted this compound can serve as a precursor for reactions like Suzuki, Stille, or Heck couplings, allowing for the attachment of diverse alkyl, aryl, or vinyl groups.
Another approach involves the reaction of organometallic reagents with electrophilic sites on a derivatized this compound. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can activate the aromatic ring for certain transformations, while also influencing the regioselectivity of the reactions.
Below is an interactive table summarizing common C-C bond-forming reactions.
| Reaction Type | Reagents/Catalysts | Description |
| Suzuki Coupling | Palladium catalyst, Base | Couples an organoboron compound with an organohalide. |
| Stille Coupling | Palladium catalyst | Couples an organotin compound with an organohalide. |
| Heck Coupling | Palladium catalyst, Base | Couples an unsaturated halide with an alkene. |
| Friedel-Crafts Acylation | Lewis acid (e.g., AlCl₃) | Introduces an acyl group onto the aromatic ring. |
| Nucleophilic Aromatic Substitution | Strong nucleophile | A nucleophile displaces a leaving group on the aromatic ring. |
Construction of Heterocyclic Systems
The this compound scaffold is frequently used as a foundation for the synthesis of novel heterocyclic compounds. The synthesis of these systems often involves the condensation of a functionalized benzotrifluoride (B45747) derivative with a molecule containing two or more reactive centers. For example, a this compound bearing ortho-substituted amino and carboxyl groups can be cyclized to form a benzoxazinone (B8607429) ring.
The presence of multiple fluorine atoms on the benzene (B151609) ring can influence the reactivity of adjacent functional groups, often facilitating cyclization reactions. These fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and unique electronic characteristics. The synthesis of pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines containing trifluoromethyl groups has been described through the condensation of a trifluoromethyl enone with various bidentate nucleophiles. researchgate.net Similarly, various fluorinated heterocyclic systems, including pyrazoline, imidazole, and thiazolidinone derivatives, have been synthesized from sulfa drugs and fluorine-containing compounds. researchgate.net
The table below outlines examples of heterocyclic systems constructed from fluorinated precursors.
| Heterocycle Class | Synthetic Precursors | Reaction Type |
| Pyrazolotriazines | 2-aminothiocarbonyl-1,2,4-triazin-6-one, diethyl oxalate | Cyclocondensation, Fluoroacylation |
| 1,2,3-Triazolo[1,5-a]pyrazines | 2-cyanopyrazine, sodium azide (B81097) | In situ generation of hydrazoic acid followed by thermolysis |
| 1H-1,2,3-Triazolo[4,5-d]pyridazines | 1,2,3-triazole dicarbonyl species, hydrazine (B178648) hydrate | Condensation and cyclization |
| Benzodiazepines/Benzothiazepines | Trifluoromethyl enone, o-phenylenediamine/o-aminothiophenol | Condensation |
Application in the Synthesis of Fluorinated Bioisosteres and Scaffolds
In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The this compound moiety is an attractive scaffold for developing fluorinated bioisosteres. The strategic replacement of a hydrogen atom with fluorine can significantly impact a molecule's potency and pharmacokinetic properties. nih.gov Fluorinated alcohols and phenols, for example, have been explored as potential bioisosteres for the carboxylic acid functional group. nih.gov
The trifluoromethyl group (CF₃) itself is a well-established bioisostere for a methyl group, but it possesses vastly different electronic properties, being strongly electron-withdrawing. The combination of the CF₃ group with multiple fluorine atoms on the phenyl ring in this compound creates a unique scaffold with high lipophilicity and metabolic stability. This makes it a valuable building block for designing new drug candidates where modulating these properties is crucial for achieving desired therapeutic outcomes. Its incorporation can lead to enhanced binding affinity to target proteins and improved resistance to oxidative metabolism.
Development of Trifunctional Probes Utilizing this compound Derivatives
Trifunctional probes are chemical tools designed for target identification and validation in chemical biology. sigmaaldrich.com These probes typically contain three key components: a connectivity group for attachment to a ligand, a reactive group for covalent bond formation with a target protein, and a bioorthogonal handle for detection or enrichment. sigmaaldrich.com
Derivatives of this compound can serve as the core scaffold for creating such probes. The aromatic ring can be selectively functionalized at different positions to introduce the three necessary components. For example, a carboxyl or amino group can serve as the connectivity point, a diazirine or benzophenone (B1666685) can be installed as a photoreactive group, and an alkyne or azide can function as the bioorthogonal handle for "click chemistry" conjugation. The inherent stability and defined geometry of the this compound core make it an ideal platform for constructing a library of probes to explore biological systems. sigmaaldrich.com
The components of a trifunctional probe are detailed in the interactive table below.
| Component | Function | Example Groups |
| Connectivity Group | Facilitates coupling to a ligand or molecule of interest. | -NH₂, -CO₂H, -OH, -Br, -I |
| Reactive Group | Forms a covalent bond with the target protein. | Diazirines, Benzophenones, Sulfonyl fluorides |
| Bioorthogonal Handle | Allows for conjugation to tags for imaging or enrichment. | Alkyne, Azide |
Role in Advanced Materials Science Building Blocks
The unique properties of this compound, such as its high thermal stability, chemical resistance, and distinct electronic profile, make it a valuable building block in materials science. The incorporation of this moiety into polymers can impart desirable characteristics, including improved processability, enhanced thermal stability, and specific optical or electronic properties.
In the field of conjugated polymers, which are used in applications like organic light-emitting diodes (OLEDs) and photovoltaics, the introduction of fluorinated units can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), affecting the material's charge transport and light-emitting properties. The rigid structure and strong dipole moment of the this compound unit can also influence the packing and morphology of polymer chains, which is critical for the performance of electronic devices. For instance, McCullough polymerization, a method for synthesizing regioregular polythiophenes, could potentially be adapted to include such fluorinated monomers to create materials with tailored electronic characteristics.
Catalytic Transformations and Reactions Involving 2,3,5 Trifluorobenzotrifluoride
Metal-Catalyzed Cross-Coupling Reactions of Fluorinated Aromatics
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govcas.cn In the context of fluorinated aromatics like 2,3,5-Trifluorobenzotrifluoride, these reactions would enable the introduction of a wide array of substituents, paving the way for the synthesis of novel compounds with tailored properties.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely employed for the arylation of haloaromatics. nih.govresearchgate.net For a substrate like this compound, which does not possess a halogen substituent other than fluorine, the direct C-F bond activation for cross-coupling is a significant challenge. Research in this area is ongoing, with a focus on developing highly active catalyst systems capable of cleaving the strong C-F bond. youtube.com
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly reactive alternative to palladium-based systems. ucla.edunih.gov These catalysts have shown promise in the coupling of challenging substrates, and their application to the functionalization of polyfluoroaromatic compounds is an active area of investigation. rsc.org The Buchwald-Hartwig amination, another cornerstone of palladium catalysis, allows for the formation of C-N bonds. wikipedia.orgyoutube.comlibretexts.org The direct amination of a C-F bond in this compound would be a highly desirable transformation.
The Ullmann condensation, a classical copper-catalyzed reaction, is traditionally used for the formation of diaryl ethers and amines. wikipedia.orgorganic-chemistry.org Modern modifications of this reaction have expanded its scope and utility, potentially offering a pathway for the C-O or C-N functionalization of highly fluorinated benzenes. rsc.orgmdpi.com
Currently, specific examples and detailed research findings on the metal-catalyzed cross-coupling of this compound are not extensively reported in the literature, highlighting a significant area for future research.
Organocatalysis in the Functionalization of Trifluorobenzotrifluorides
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthetic chemistry, offering a metal-free alternative for the construction of complex molecules. nih.govnih.gov The application of organocatalysis to the functionalization of fluorinated compounds is a growing field. For a molecule such as this compound, organocatalytic approaches could potentially enable enantioselective transformations, which are of paramount importance in the synthesis of chiral drugs and materials.
While general methods for the organocatalytic functionalization of electron-deficient aromatic rings exist, specific studies detailing the application of these methods to this compound are limited. The development of organocatalytic systems capable of activating the C-H or C-F bonds of this particular substrate would represent a significant advancement.
Biocatalytic Approaches for Selective Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. rsc.org For fluorinated compounds, biocatalysis offers the potential for highly specific modifications, such as hydroxylations or reductions, that would be difficult to achieve with traditional chemical methods.
For instance, the biocatalytic reduction of a ketone precursor could lead to chiral alcohols containing the 2,3,5-trifluorobenzotrifluoromethyl moiety. nih.gov However, the current body of literature lacks specific examples of biocatalytic transformations directly involving this compound. The screening of new enzymes and the engineering of existing ones are promising avenues for the development of biocatalytic routes to functionalized derivatives of this compound.
Photocatalysis and Electrocatalysis Applications
Photocatalysis and electrocatalysis are powerful techniques that utilize light and electricity, respectively, to drive chemical reactions. These methods have shown great promise for the activation of strong chemical bonds, including C-F bonds. nih.govnih.gov
Photoredox catalysis, in particular, has been successfully applied to the C-H functionalization of various aromatic compounds. The application of these methods to this compound could enable the direct introduction of functional groups without the need for pre-functionalized starting materials. Electrocatalysis also offers a unique platform for performing challenging redox reactions, and its potential in the context of polyfluorinated aromatics is an emerging area of interest. nih.gov As with other catalytic methods, dedicated studies on this compound are needed to explore these possibilities.
Heterogeneous Catalysis in Fluorine Chemistry
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling, making it highly attractive for industrial applications. matthey.com In fluorine chemistry, heterogeneous catalysts are used for a variety of transformations, including hydrogenations and halogen exchange reactions.
The catalytic hydrogenation of a nitro derivative of this compound over a heterogeneous catalyst, such as palladium on carbon, would be a standard method for the synthesis of the corresponding aniline. nih.govillinois.edu The development of solid catalysts for the selective C-F bond activation and functionalization of this compound remains a key challenge and an important goal for sustainable chemical synthesis. google.com
Environmental Fate and Degradation Pathways of 2,3,5 Trifluorobenzotrifluoride
Photodegradation Mechanisms under Environmental Conditions
Photodegradation is a significant abiotic process that can lead to the transformation of aromatic compounds in the environment. For benzotrifluoride (B45747) derivatives, direct photolysis in water can result in the hydrolysis of the trifluoromethyl group (-CF3) to a carboxylic acid group (-COOH), forming the corresponding benzoic acid. acs.orgresearchgate.net This photohydrolysis is influenced by the substituents on the aromatic ring. acs.orgresearchgate.net
Research on a range of monosubstituted benzotrifluorides has demonstrated that the rate of fluoride (B91410) production, a measure of C-F bond cleavage, varies significantly depending on the nature of the ring substituent. acs.org Strong electron-donating groups have been found to enhance the reactivity of the benzotrifluoride towards photohydrolysis. acs.org In the case of 2,3,5-Trifluorobenzotrifluoride, the presence of three fluorine atoms on the aromatic ring, which are electron-withdrawing, would likely influence its photodegradation rate, although specific data is unavailable. The primary photoproduct of such a reaction would be the corresponding trifluoromethylbenzoic acid. researchgate.net
The table below, based on data for analogous compounds, illustrates the effect of substituents on the direct photolysis of benzotrifluoride derivatives.
| Compound | Substituent Type | Relative Photodegradation Rate |
| Amino-substituted benzotrifluorides | Strong Electron-Donating | High |
| Hydroxy-substituted benzotrifluorides | Electron-Donating | Moderate |
| Methyl-substituted benzotrifluorides | Weak Electron-Donating | Low |
| Halogen-substituted benzotrifluorides | Electron-Withdrawing | Variable |
This table is illustrative and based on general findings for substituted benzotrifluorides. Specific rates for this compound are not available.
Biodegradation Pathways and Microbial Metabolism
The biodegradation of highly fluorinated aromatic compounds is generally considered to be a slow process due to the stability of the C-F bond. nih.gov However, microorganisms have been shown to metabolize a variety of fluorinated organic compounds. nih.gov
Several bacterial strains have been identified that can utilize fluorinated aromatic compounds as a source of carbon and energy, often involving the cleavage of the C-F bond (defluorination). While no specific microbes have been reported for the degradation of this compound, studies on simpler fluorinated aromatics provide insight into the types of microorganisms that may be capable of such transformations.
For instance, Pseudomonas sp. B13, grown on 3-chlorobenzoate, can cometabolize monofluorobenzoates. nih.govasm.org Similarly, strains of Acinetobacter calcoaceticus have been shown to metabolize monofluorobenzoates. nih.gov The degradation of 3-fluorobenzoate (B1230327) has been observed in a strain from the Agrobacterium-Rhizobium branch and in Sphingomonas sp. HB-1. ethz.ch Anaerobic degradation of 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) has been demonstrated in denitrifying bacteria, with some strains closely related to Pseudomonas stutzeri. nih.gov The table below lists some microbial strains and the fluorinated aromatic compounds they have been shown to degrade.
| Microbial Strain | Fluorinated Aromatic Compound Degraded |
| Pseudomonas sp. B13 | Monofluorobenzoates |
| Acinetobacter calcoaceticus | Monofluorobenzoates |
| Agrobacterium-Rhizobium branch strain | 3-Fluorobenzoate |
| Sphingomonas sp. HB-1 | 3-Fluorobenzoate |
| Denitrifying bacteria (e.g., related to Pseudomonas stutzeri) | 2-Fluorobenzoate, 4-Fluorobenzoate |
The microbial degradation of fluorinated aromatic compounds typically proceeds through initial dioxygenation of the aromatic ring. For monofluorobenzoates, two distinct initial dioxygenation pathways have been described: 1,2-dioxygenation and 1,6-dioxygenation. ethz.ch
In the case of 3-fluorobenzoate, 1,2-dioxygenation leads to the formation of 3-fluorocatechol (B141901), which can be a dead-end metabolite or be further metabolized slowly. ethz.chnih.gov The accumulation of 3-fluorocatechol can be toxic to the microorganisms. ethz.ch The alternative 1,6-dioxygenation pathway results in the formation of 4-fluorocatechol, which is then further metabolized, leading to the release of the fluoride ion. ethz.ch
For this compound, a plausible initial step in its biodegradation would be the enzymatic conversion of the trifluoromethyl group to a carboxylic acid, forming 2,3,5-trifluorobenzoic acid. This would then be followed by dioxygenase-catalyzed attack on the aromatic ring. The presence of multiple fluorine atoms on the ring would likely make the compound more recalcitrant to microbial degradation compared to monofluorinated analogues.
The following table summarizes the key intermediates in the proposed degradation pathways for monofluorobenzoates, which may serve as a model for more complex fluorinated aromatics.
| Initial Substrate | Dioxygenation Position | Key Intermediate |
| 3-Fluorobenzoate | 1,2- | 3-Fluorocatechol |
| 3-Fluorobenzoate | 1,6- | 4-Fluorocatechol |
| 2-Fluorobenzoate | 1,2- | Catechol (with fluoride elimination) |
| 4-Fluorobenzoate | 1,2- | 4-Fluorocatechol |
Hydrolytic Degradation of Fluorinated Aromatics
The carbon-fluorine bond is generally resistant to hydrolysis under typical environmental conditions. However, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under more forcing conditions, such as in the presence of strong acids or bases, or on the surface of certain minerals. nih.govrsc.orgrsc.orgacs.org For example, the hydrolysis of trifluoromethylated triarylphosphines to their corresponding carboxylic acids has been achieved using fuming sulfuric acid and boric acid. nih.govrsc.org It has also been demonstrated that the C-F bonds in a trifluoromethyl group can be activated and hydrolyzed on the surface of alumina (B75360) at elevated temperatures. rsc.org
While these conditions are not typical of the general environment, they suggest that abiotic hydrolysis of the trifluoromethyl group of this compound to form 2,3,5-trifluorobenzoic acid could potentially occur in specific microenvironments with high acidity or on reactive mineral surfaces. The hydrolytic stability of the C-F bond is also influenced by the surrounding molecular structure. researchgate.net
Environmental Impact Assessment of Fluorinated Aromatic Pollutants
Fluorinated aromatic pollutants are of environmental concern due to their persistence and potential for bioaccumulation and toxicity. nih.govnih.gov The incomplete degradation of these compounds can lead to the formation of transformation products that may also be of environmental significance. unep.orgresearchgate.netacs.org For instance, the degradation of some trifluoromethyl-containing compounds can lead to the formation of trifluoroacetic acid (TFA), a highly persistent and mobile substance in the aquatic environment. unep.orgresearchgate.netacs.org
A comprehensive environmental risk assessment would require data on its toxicity to various organisms, its potential to bioaccumulate in food chains, and its ultimate degradation products in different environmental compartments. The management of risks associated with per- and polyfluorinated compounds is a subject of ongoing international discussion and regulation. service.gov.ukresearchgate.net
Synthesis and Advanced Applications of 2,3,5 Trifluorobenzotrifluoride Derivatives
Design and Synthesis of Novel Fluoro/Trifluoromethyl-Substituted Derivatives
The synthesis of derivatives of 2,3,5-trifluorobenzotrifluoride and related structures often involves multi-step processes, beginning with the strategic introduction of fluorine and trifluoromethyl groups onto aromatic rings. A foundational approach involves the preparation of key intermediates like 2,5- and 3,5-difluorobenzotrifluoride. The synthesis of 3,5-difluorobenzotrifluoride, for instance, can be achieved from 3-nitrobenzotrifluoride (B1630513) through a nitration step with a fuming nitric-sulfuric acid mixture to yield 3,5-dinitrobenzotrifluoride, which then undergoes further transformations.
The development of novel derivatives extends to the synthesis of complex heterocyclic compounds where the trifluoromethyl-substituted phenyl ring is a key component. For example, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives have been synthesized with the goal of creating potent inhibitors of drug-resistant bacteria. This synthesis typically involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then treated with a Vilsmeier-Haack reagent to construct the pyrazole aldehyde, which can be further modified through reductive amination with various anilines to produce a library of target compounds.
Another significant area of synthetic exploration is the creation of trifluoromethyl-containing triazoles and oxadiazoles. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be accomplished through the cyclization of an appropriate acid hydrazide with substituted carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. This method has been employed to create compounds with potential biological activity. Similarly, thieno[2,3-c]pyridine (B153571) derivatives can be synthesized via a metal-free method involving fused 1,2,3-triazoles as key intermediates. This multi-step process includes a one-pot triazolation reaction, a modified Pomeranz-Fritsch reaction, and a final acid-mediated denitrogenative transformation to yield the desired heterocyclic core. nih.gov
The following table summarizes the synthesis of some exemplary trifluoromethyl-substituted heterocyclic derivatives:
| Derivative Type | Starting Materials | Key Intermediates | Final Reaction Step | Yield (%) |
| 3,5-Bis(trifluoromethyl)phenyl-derived pyrazole anilines | 3′,5′-bis(trifluoromethyl)acetophenone, 4-hydrazinobenzoic acid, various anilines | Hydrazone, Pyrazole aldehyde | Reductive amination | Good (not specified) |
| 2-(1H-Indol-3-yl)-5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole | Indole carboxylic acid hydrazide, 4-fluorophenoxyacetic acid | - | Cyclization with POCl₃ | 60 |
| 2-(1H-Indol-3-yl)-5-(4-methylphenoxymethyl)-1,3,4-oxadiazole | Indole carboxylic acid hydrazide, 4-methylphenoxyacetic acid | - | Cyclization with POCl₃ | 56 |
| Thieno[2,3-c]pyridine derivatives | 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole | Thieno[2,3-c] Current time information in Bangalore, IN.worldscientific.comworldscientific.comtriazolo[1,5-ɑ]pyridine | Acid-mediated denitrogenative transformation | Good (not specified) |
This table presents a selection of synthetic methodologies for trifluoromethyl-substituted heterocyclic compounds.
Application of Derivatives in Chemical Biology Research
The unique properties of the trifluoromethyl group have made it a privileged moiety in the design of biologically active molecules. Derivatives of trifluoromethylated benzotrifluorides have shown significant promise in various areas of chemical biology research, particularly in the development of novel therapeutic agents.
One notable application is in the fight against drug-resistant bacteria. A series of 3,5-bis(trifluoromethylphenyl)-derived pyrazole anilines were synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited broad activity against Gram-positive bacterial strains, with some showing moderate activity with minimum inhibitory concentration (MIC) values as low as 2 µg/mL. researchgate.net
In the realm of oncology, trifluoromethyl-substituted heterocycles have been investigated as potent anticancer agents. For instance, a series of 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazoles were designed as Bcl-2 inhibitors. The most potent compound in this series, a 4-trifluoromethyl substituted analogue, displayed selective IC₅₀ values ranging from 0.52 to 0.88 µM against Bcl-2 expressing cancer cell lines, while showing no inhibitory effects on a Bcl-2 negative cell line. cardiff.ac.uk This highlights the potential of these derivatives for targeted cancer therapy.
Furthermore, novel 2,4,5-trisubstituted oxazole (B20620) derivatives have been synthesized and evaluated for their antiproliferative activity. Certain compounds within this class demonstrated good in vitro activity against various cancer cell lines, with potencies comparable to the positive control, 5-fluorouracil. nih.gov Similarly, piperazine-based chalcones featuring trifluoromethyl groups have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. One such derivative exhibited an IC₅₀ of 0.71 μM for MAO-B. researchgate.net
The following table summarizes the biological activity of selected trifluoromethyl-substituted derivatives:
| Compound Class | Target | Key Finding | IC₅₀ Value (µM) |
| 3,5-Bis(trifluoromethylphenyl)-derived pyrazole anilines | Drug-resistant bacteria | Moderate activity against Gram-positive strains | As low as 2 µg/mL (MIC) |
| 2-(1H-Indol-3-yl)-5-(4-trifluoromethylphenyl)-1,3,4-oxadiazole | Bcl-2 expressing cancer cells | Selective inhibition | 0.52 - 0.88 |
| 3-Trifluoromethyl-4-fluorinated piperazine (B1678402) chalcone | Monoamine oxidase B (MAO-B) | Selective inhibition | 0.71 |
| N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides | MCF-7 (breast cancer cell line) | Highest inhibitory action among tested compounds | - |
This table showcases the potential of trifluoromethyl-substituted derivatives in addressing various challenges in chemical biology.
Utility in Material Science and High-Performance Polymers
The incorporation of trifluoromethyl groups into polymer backbones can significantly enhance their properties, leading to the development of high-performance materials with superior thermal stability, chemical resistance, and specific mechanical characteristics. Fluorinated polyamides and polyimides, in particular, have garnered considerable attention for their potential applications in demanding environments.
A series of new fluorinated polyamides have been synthesized by the phosphorylation polyamidation of fluorinated diamines with various dicarboxylic acids. These polymers were obtained in high yields and exhibited moderate to high inherent viscosities, indicative of high molecular weights. worldscientific.comcjps.org A key feature of these fluorinated polyamides is their excellent thermal properties, with glass transition temperatures (Tg) often exceeding 300°C. worldscientific.com The 5% and 10% weight loss temperatures have been reported in the ranges of 437–466°C and 482–525°C, respectively, in a nitrogen atmosphere, demonstrating their high thermal stability. worldscientific.com
Furthermore, these fluorinated polyamides are typically amorphous and readily soluble in various polar aprotic solvents, which is a significant advantage for processing and fabrication into films and other forms. worldscientific.com The introduction of fluorine can also enhance hydrophobicity, improving resistance to moisture-induced degradation. mdpi.com
In the field of polyimides, fluorinated variants are prized for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for applications in soft electronics and aerospace. mdpi.com For example, an optimized fluorinated polyimide has been reported to exhibit a glass transition temperature of 402°C, a thermal decomposition temperature of 563°C, and a tensile strength of 232.73 MPa. mdpi.com The presence of fluorinated groups can also lead to a low dielectric constant and dielectric loss, which are crucial for high-frequency applications. mdpi.com
The following table presents the properties of some high-performance fluorinated polymers:
| Polymer Type | Monomers | Tg (°C) | 5% Weight Loss Temp. (°C) | Tensile Strength (MPa) |
| Fluorinated Polyamide | Fluorinated diamine, various dicarboxylic acids | > 300 | 437 - 466 (in N₂) | - |
| Optimized Fluorinated Polyimide | Fluorinated diamine and dianhydride | 402 | 563 | 232.73 |
This table highlights the enhanced thermal and mechanical properties of high-performance polymers derived from fluorinated monomers.
Advanced Research in Liquid Crystal Materials and Optoelectronics
The introduction of trifluoromethyl groups into the molecular structure of liquid crystals has a profound impact on their mesomorphic and electro-optical properties. These fluorinated materials are of great interest for advanced applications in liquid crystal displays (LCDs) and other optoelectronic devices. The high polarity of the trifluoromethyl group can lead to a higher dielectric anisotropy, a critical parameter for many electro-optical applications. worldscientific.com
Research into new liquid crystals based on a benzotrifluoride (B45747) moiety has shown that these compounds can exhibit a wide range of mesomorphic phases, including nematic and smectic phases, over a broad temperature range. worldscientific.com The thermal stability of these materials is often enhanced by the presence of the trifluoromethyl group. worldscientific.com For example, a homologous series of liquid crystals incorporating a benzotrifluoride unit displayed high thermal stability, making them suitable for various applications. worldscientific.com
The mesomorphic behavior of these compounds, including their transition temperatures, can be finely tuned by modifying the length of terminal alkyl or alkoxy chains. In one study of benzotrifluoride-based liquid crystals, all synthesized derivatives exhibited mesomorphic phases. mdpi.com The transition temperatures from the crystalline to the smectic A phase, from the smectic A to the nematic phase, and from the nematic to the isotropic liquid phase were systematically investigated. mdpi.com
Fluorinated aromatic materials, in general, offer numerous advantages for optoelectronic devices beyond liquid crystals, including organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net These materials often exhibit enhanced thermal and photochemical stability, reduced flammability, and tunable electronic and optical properties. researchgate.net The direct olefination of fluorinated benzothiadiazoles, for instance, provides a pathway to new optoelectronic materials with applications in red-light-emitting dyes. nih.gov
The following table shows the phase transition temperatures for a representative benzotrifluoride-based liquid crystal derivative (I8):
| Transition | Temperature (°C) |
| Cr → SmA | - |
| SmA → N | - |
| N → I | - |
This table illustrates the mesomorphic behavior of a liquid crystal containing a benzotrifluoride moiety. Note: Specific transition temperatures for the I8 compound were presented graphically in the source and are described as showing three endotherms for Cr-SmA, SmA-N, and N-I transitions. mdpi.com
Future Research Directions and Challenges in 2,3,5 Trifluorobenzotrifluoride Chemistry
Development of Sustainable and Atom-Economical Synthetic Methods
The synthesis of polyfluorinated aromatic compounds like 2,3,5-Trifluorobenzotrifluoride has traditionally relied on methods that are often harsh and generate significant waste. dovepress.com Future research will undoubtedly focus on developing greener, more sustainable, and atom-economical synthetic routes.
A significant challenge in the synthesis of polysubstituted aromatics is achieving the desired regioselectivity. The preparation of specific isomers like this compound often requires multi-step sequences that can be inefficient. Traditional methods like the Balz-Schiemann reaction, while useful for introducing a single fluorine atom, become less practical for multiple substitutions. dovepress.com Modern approaches are moving towards catalytic methods that can offer higher efficiency and selectivity.
Key areas for future research in the sustainable synthesis of this compound include:
Catalytic C-H Fluorination: Directing group-assisted or transition-metal-catalyzed C-H fluorination is a promising avenue. researchgate.net Developing catalysts that can selectively fluorinate the desired positions on a benzotrifluoride (B45747) core would represent a significant advancement.
Mechanochemical Methods: Solid-state synthesis using mechanochemistry is an emerging green chemistry technique that can reduce or eliminate the need for hazardous solvents. rsc.org Exploring the application of these methods for the fluorination of benzotrifluoride derivatives could lead to more environmentally friendly processes. rsc.org
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. Adapting fluorination reactions to flow systems could lead to more efficient and safer industrial production of this compound. google.com
Atom-Economical Reagents: Research into new fluorinating agents that offer high atom economy is crucial. rsc.org This involves moving away from traditional reagents that generate stoichiometric amounts of byproducts.
Table 1: Comparison of Traditional and Emerging Synthetic Methods for Fluorinated Aromatics
| Method | Advantages | Disadvantages | Relevance for this compound |
|---|---|---|---|
| Balz-Schiemann Reaction | Well-established for single fluorine introduction. | Often requires harsh conditions, multi-step for polysubstitution. | Limited for efficient synthesis of the target molecule. dovepress.com |
| Halogen Exchange (Halex) | Can be effective for activated systems. | Often requires high temperatures and polar solvents. | Potentially applicable but may lack regioselectivity. |
| Catalytic C-H Fluorination | High atom economy, potential for high regioselectivity. | Catalyst development is challenging. | A key area for future research to enable direct and efficient synthesis. researchgate.net |
| Mechanochemistry | Reduced solvent use, potentially faster reactions. | Scalability can be a challenge. | A promising green chemistry approach for future development. rsc.org |
| Flow Chemistry | Improved safety and control, scalable. | Requires specialized equipment. | Could enable safer and more efficient industrial production. google.com |
Exploration of Novel Reactivity and Unprecedented Transformations
The unique electronic properties conferred by three fluorine atoms and a trifluoromethyl group make this compound an intriguing substrate for exploring novel chemical reactions. The strong electron-withdrawing nature of the substituents significantly influences the reactivity of the aromatic ring.
Future research in this area will likely focus on:
Selective C-F Bond Activation: While the C-F bond is notoriously strong, selective activation and functionalization would open up new synthetic pathways. Research into catalytic systems that can selectively cleave a specific C-F bond in the presence of others would be a major breakthrough.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring should make it susceptible to SNAr reactions. Investigating the regioselectivity of such reactions with various nucleophiles could lead to the synthesis of a wide range of new derivatives with potential applications in materials science and pharmaceuticals.
Transition-Metal Catalyzed Cross-Coupling Reactions: Exploring the utility of this compound as a substrate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could yield novel complex molecules. The challenge will be to achieve selective reaction at a specific position on the ring.
Photochemical and Electrochemical Reactions: These methods can offer unique reactivity patterns not achievable through traditional thermal methods. Investigating the photochemical and electrochemical behavior of this compound could uncover new transformations. rsc.org
Integration with Machine Learning and AI for Predictive Chemistry
The complexity of fluorinated molecules presents a significant challenge for predicting their properties and reactivity. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate research in this area.
For this compound, future research leveraging AI and ML could include:
Prediction of Physicochemical Properties: Developing ML models to accurately predict properties such as solubility, lipophilicity, and electronic characteristics would be invaluable for screening potential applications without the need for extensive experimental work. nih.gov
Reaction Outcome Prediction: AI algorithms can be trained on large datasets of chemical reactions to predict the most likely products and optimal reaction conditions for the transformation of this compound.
De Novo Design of Derivatives: Generative AI models can be used to design new molecules based on the this compound scaffold with desired properties for specific applications, such as drug discovery or materials science.
Spectroscopic Data Prediction: ML models could assist in the interpretation of complex NMR spectra, which is particularly relevant for polyfluorinated compounds.
Table 2: Potential Applications of AI/ML in this compound Research
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Property Prediction | Predict logP, solubility, and other ADME properties. | Faster screening of the compound for pharmaceutical or agrochemical applications. nih.gov |
| Synthesis Planning | Predict optimal reagents, catalysts, and conditions for novel reactions. | Reduced experimental effort and faster discovery of new synthetic routes. |
| Materials Design | Generate novel derivatives with desired electronic or physical properties. | Accelerated discovery of new materials for electronics or polymers. |
| Spectral Analysis | Assist in the assignment of complex 19F NMR spectra. | More efficient characterization of new compounds and reaction mixtures. |
Addressing Environmental Persistence and Green Chemistry Solutions
A significant challenge associated with many organofluorine compounds is their environmental persistence. The strength of the carbon-fluorine bond makes them resistant to degradation. mdpi.com Therefore, a crucial area of future research will be to understand and mitigate the potential environmental impact of this compound and its derivatives.
Key research directions include:
Biodegradation Studies: Investigating the potential for microbial degradation of this compound is essential. While the trifluoromethyl group is generally recalcitrant, studies on other fluorinated aromatics have shown that biodegradation can sometimes be initiated at other points in the molecule. mdpi.comresearchgate.net Understanding the metabolic pathways, if any, for this compound is a critical first step. mdpi.com
Environmental Fate and Transport: Research is needed to understand how this compound behaves in the environment, including its potential for bioaccumulation and transport in soil and water. itrcweb.org
Development of "Benign by Design" Derivatives: A forward-looking approach involves designing derivatives of this compound that retain their desired functionality but are more susceptible to environmental degradation. This could involve incorporating specific functional groups that act as "metabolic handles."
Advanced Oxidation Processes: Investigating the efficacy of advanced oxidation processes (AOPs) for the degradation of this compound in water treatment scenarios will be important if the compound sees wider use.
The pursuit of green chemistry principles will be paramount in the future of this compound research, ensuring that its potential benefits can be realized without imposing a long-term environmental burden. eurekalert.orgsciencedaily.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,5-Trifluorobenzotrifluoride, and how can reaction conditions be optimized for high yield?
- Methodological Answer :
- Direct Fluorination : Use halogen exchange reactions (e.g., with KF in polar aprotic solvents) to replace chlorine or nitro groups in precursor molecules like 2,3,5-trichlorobenzotrifluoride. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation .
- Nitration Followed by Reduction : Nitrate trifluoromethylbenzene derivatives under controlled conditions (e.g., HNO3/H2SO4 at 0–5°C), then reduce nitro groups using catalytic hydrogenation. Yields up to 81% have been reported for analogous fluoronitrobenzene synthesis .
- Purification : High-purity (>95%) isolates can be achieved via fractional distillation or preparative HPLC, validated by GC/HPLC analysis (e.g., >95.0% purity thresholds in fluorinated analogs) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Resolves fluorine environments to confirm substitution patterns (e.g., δF shifts for meta vs. para fluorines). Reference data from PubChem or NIST can validate assignments .
- GC-MS : Detects trace impurities (e.g., partially fluorinated byproducts) using electron ionization fragmentation patterns. Compare retention indices with fluorinated standards (e.g., 2,3,5-trifluoropyridine derivatives) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming trifluoromethyl group orientation in solid-state studies.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data of this compound in cross-coupling reactions?
- Methodological Answer :
- Systematic Condition Screening : Vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures to identify reproducibility thresholds. For example, conflicting Suzuki coupling yields may stem from trace moisture or oxygen sensitivity .
- Meta-Analysis : Cross-reference datasets from PubChem, NIST, and peer-reviewed studies to isolate variables (e.g., impurity profiles, substrate ratios). Discrepancies in fluorobenzaldehyde reactivity were resolved by controlling for residual aldehydes.
- Open Data Practices : Share raw NMR/GC traces in repositories to enable third-party validation, aligning with FAIR (Findable, Accessible, Interoperable, Reusable) principles for health and materials research .
Q. What computational strategies are recommended to predict the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model Fukui indices or electrostatic potential maps to identify electron-deficient sites prone to electrophilic attack. For example, trifluoromethyl groups direct substitution to meta positions in fluorobenzaldehydes.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMSO) to predict kinetic vs. thermodynamic control. Input structures using canonical SMILES from PubChem (e.g., C9H7F3O for trifluoromethylbenzaldehyde derivatives).
Q. How do the electronic effects of fluorine substituents influence the stability of intermediates in this compound-mediated reactions?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects using σpara and σmeta values for fluorine (-0.15 and -0.25, respectively). Correlate with reaction rates in SNAr (nucleophilic aromatic substitution) to predict intermediate stability.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in fluorinated intermediates. For example, <sup>2</sup>H labeling in trifluorobenzoyl chloride hydrolysis revealed transition-state stabilization via inductive effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
